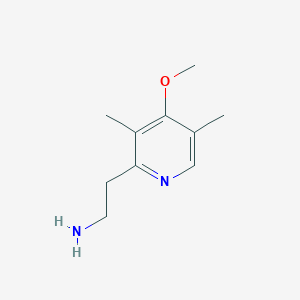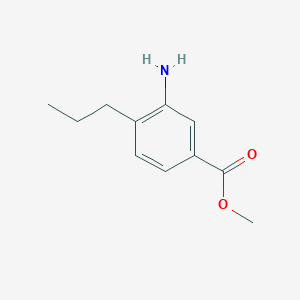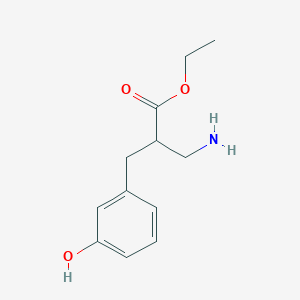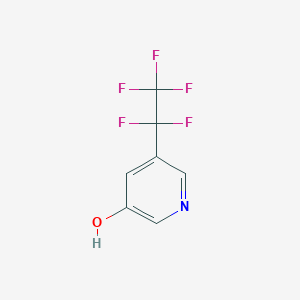![molecular formula C13H23NO2 B13514522 Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-azaspiro[5.5]undecane-9-carboxylate typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The synthesis methods mentioned above are primarily used in laboratory settings for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules within the bacteria, leading to its death.
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
tert-butyl 3-azaspiro[5.5]undecane-9-carboxylate: This compound is similar but has a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
ethyl 3-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-2-16-12(15)11-3-5-13(6-4-11)7-9-14-10-8-13/h11,14H,2-10H2,1H3 |
Clave InChI |
IIVMIFWDWIPUTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2(CC1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)








